Z-Tyr-Leu-OH

Description

Significance of Dipeptides as Fundamental Building Blocks in Peptide Synthesis

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a single peptide bond. lookchem.com They serve as fundamental building blocks in the synthesis of longer polypeptide chains and proteins. The use of pre-formed dipeptide units can streamline the synthetic process, potentially improving yields and reducing the number of coupling and deprotection steps required. mdpi.com This approach is particularly advantageous in the synthesis of "difficult sequences" that are prone to aggregation or side reactions when assembled one amino acid at a time. cymitquimica.com Furthermore, dipeptides themselves can exhibit distinct biological activities and are involved in various physiological processes, making them important subjects of study in their own right.

The properties of dipeptides, such as solubility and stability, can differ significantly from their constituent amino acids. google.com For instance, certain dipeptides show enhanced solubility compared to the parent amino acids, which can be beneficial in both research and industrial applications. google.com The study of dipeptides dates back to the early 20th century with the pioneering work of Emil Fischer, whose contributions were crucial in understanding the structure of proteins.

Academic Research Context and Scope of Investigations on Z-Tyr-Leu-OH

The academic interest in this compound and structurally similar N-protected dipeptides lies primarily in their utility as intermediates in peptide synthesis and as substrates for studying enzyme activity. While comprehensive studies focusing exclusively on this compound are not abundant, its applications can be inferred from research on related compounds.

As a Synthetic Intermediate: this compound serves as a building block for the synthesis of larger, more complex peptides. For example, in the synthesis of the hormone PHI (peptide histidine isoleucine), a related tripeptide, Z-Arg(Z2)-Leu-Leu-OH, was used as a fragment for condensation with a larger peptide segment. medchemexpress.com Similarly, the synthesis of other bioactive peptides often involves the coupling of protected di- or tripeptide fragments to build the final sequence. medchemexpress.com The use of Z-protected dipeptides like this compound is a common strategy in such fragment condensation approaches. google.com

In Enzymatic Studies: N-protected peptides are frequently used as substrates to investigate the specificity and activity of proteases (enzymes that break down proteins and peptides). For instance, a study on protease activity in paddy field soil used the structurally similar tripeptide Z-Phe-Tyr-Leu as a substrate to identify and characterize the enzymes present. mybiosource.com The hydrolysis of this substrate to Tyr-Leu and Leu indicated the presence of specific peptidases. mybiosource.com Similarly, Z-Phe-Leu-OH is a known substrate for carboxypeptidase Y, and its hydrolysis is used to measure the enzyme's activity. this compound, with its specific amino acid sequence and protecting group, can be employed in analogous assays to screen for and characterize proteases that recognize tyrosine and leucine (B10760876) residues. lookchem.com Such studies are crucial for understanding the role of proteases in various biological processes.

In Structure-Activity Relationship (SAR) Studies: Protected dipeptides can also serve as model compounds in SAR studies. By systematically modifying the structure of a lead compound like this compound (e.g., by changing the amino acids or the protecting group) and observing the effect on biological activity, researchers can identify the key structural features required for a desired function, such as enzyme inhibition.

Chemical Data Tables

Below are interactive tables summarizing key chemical information for the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

| Molecular Formula | C23H28N2O6 |

| Molecular Weight | 428.48 g/mol |

| CAS Number | 35971-70-1 |

Table 2: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-Benzyloxycarbonyl-L-tyrosyl-L-leucine | This compound |

| Tyrosine | Tyr, Y |

| Leucine | Leu, L |

| Benzyloxycarbonyl | Z, Cbz |

| Benzyl chloroformate | Z-Cl, Cbz-Cl |

| N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine | Z-Phe-Leu-OH |

| N-Benzyloxycarbonyl-L-phenylalanyl-L-tyrosyl-L-leucine | Z-Phe-Tyr-Leu |

| Peptide Histidine Isoleucine | PHI |

| N-Benzyloxycarbonyl-L-arginyl(bis-Z)-L-leucyl-L-leucine | Z-Arg(Z2)-Leu-Leu-OH |

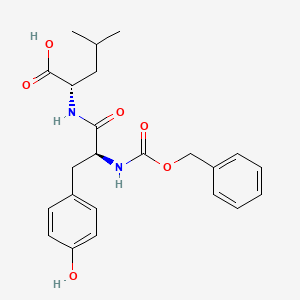

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUJNVXDTHBDRE-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Tyr Leu Oh and Analogous Z Protected Dipeptides

Solution-Phase Synthetic Routes for Z-Tyr-Leu-OH

Solution-phase peptide synthesis (LPPS) is a classical approach that remains valuable for the large-scale production of short peptides like this compound. creative-peptides.com The process involves reacting the protected amino acid components in a suitable organic solvent, followed by purification of the product after each step.

The critical step in synthesizing this compound is the formation of the amide bond between the carboxyl group of Z-Tyr-OH and the amino group of Leucine (B10760876). This requires the activation of the carboxyl group, which is accomplished using a variety of coupling reagents. sigmaaldrich.comjpt.com The choice of reagent and reaction conditions is crucial for maximizing yield and minimizing side reactions, particularly racemization. creative-peptides.comluxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. google.comthaiscience.info They are often used in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve coupling efficiency. creative-peptides.comthaiscience.info

Phosphonium Salts: Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and Benzotriazol-1-yl-oxy-tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient reagents. google.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU), and O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and speed, making them popular choices. creative-peptides.comgoogle.com A specific synthesis of Fmoc-Tyr-Leu-OH utilized HBTU as the coupling reagent in anhydrous dimethylformamide (DMF). rsc.org

Organophosphorus Reagents: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is noted for its remarkable resistance to racemization, even when coupling racemization-prone amino acids. luxembourg-bio.com

The reaction is typically carried out in aprotic polar solvents like DMF or dichloromethane (B109758) (DCM). thieme-connect.debeilstein-journals.org The choice of solvent can influence the solubility of the reactants and the reaction rate. thieme-connect.de

| Reagent Class | Examples | Key Characteristics | Common Additives | Reference |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC | Cost-effective; byproduct removal can be challenging (DCC-urea). | HOBt, HOAt | google.comthaiscience.info |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | High efficiency, fast reaction times, suitable for difficult couplings. | HOBt/HOAt is inherent in the structure. | creative-peptides.comgoogle.com |

| Phosphonium Salts | BOP, PyBOP | Highly efficient; generates carcinogenic HMPA as a byproduct (BOP). | Not typically required. | google.com |

| Organophosphorus Reagents | DEPBT | Excellent for suppressing racemization; effective for both solution and solid-phase. | Not typically required. | luxembourg-bio.com |

In the synthesis of this compound, the primary amino group of tyrosine is protected by the benzyloxycarbonyl (Z) group. thieme-connect.de This group is historically significant in peptide synthesis and is typically stable under the conditions required for peptide coupling. thieme-connect.debachem.com The side chains of certain amino acids must also be protected to prevent unwanted reactions. bachem.com For this compound, the key consideration is the phenolic hydroxyl group of tyrosine.

While the hydroxyl group of tyrosine does not always require protection during coupling, especially when using specific reagents like DEPBT, protecting it is a common strategy to prevent side reactions such as O-acylation. luxembourg-bio.combachem.com

Common protecting groups for the tyrosine side chain include:

Benzyl (Bzl) ether: This is a classic protecting group, often used in Boc/Bzl synthesis strategies. researchgate.net

tert-Butyl (tBu) ether: This group is widely used in modern Fmoc/tBu strategies and is removed with strong acids like trifluoroacetic acid (TFA). researchgate.netnih.gov

The Z-group on the N-terminus is stable to the mildly acidic or basic conditions used to remove some other protecting groups but can be cleaved by methods such as catalytic hydrogenolysis or strong acids. researchgate.netpeptide.com This orthogonality allows for selective deprotection. For instance, if Leucine were protected as a tert-butyl ester (H-Leu-OtBu), this ester could be selectively cleaved with TFA, leaving the N-terminal Z-group and any Bzl-based side-chain protection intact. rsc.org

| Protecting Group | Functionality Protected | Common Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|

| Benzyloxycarbonyl (Z) | α-Amino (Tyrosine) | Catalytic Hydrogenolysis (H₂/Pd); strong acids (HBr/AcOH). | Stable to TFA (largely), mild base. | researchgate.netpeptide.com |

| tert-Butyl (tBu) | Side-Chain Hydroxyl (Tyrosine) or C-terminal Carboxyl (Leucine) | Strong acids (e.g., 95% TFA). | Stable to mild base and hydrogenolysis. | researchgate.netnih.gov |

| Benzyl (Bzl) | Side-Chain Hydroxyl (Tyrosine) | Catalytic Hydrogenolysis; strong acids. | Stable to TFA, mild base. | researchgate.net |

Exploration of Coupling Reagents and Reaction Conditions for Dipeptide Bond Formation

Solid-Phase Peptide Synthesis (SPPS) Approaches for Incorporating this compound Derivatives

Solid-phase peptide synthesis (SPPS) is the dominant method for producing peptides, where the peptide is assembled on an insoluble polymer support. sigmaaldrich.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. thieme-connect.de

The most common SPPS strategy is based on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups like tBu for permanent side-chain protection. researchgate.netacs.org Integrating a Z-protected amino acid into a standard Fmoc/tBu SPPS workflow presents an orthogonality challenge. The Z-group is not completely stable to the repeated piperidine (B6355638) treatments used for Fmoc removal, nor is it reliably cleaved by the final TFA cocktail used to cleave the peptide from the resin and remove side-chain protecting groups. peptide.com

However, Z-protected amino acids have specific applications in SPPS. A common strategy is to synthesize the peptide chain using standard Fmoc chemistry and then couple a Z-protected amino acid in the final step. researchgate.net For example, to synthesize Z-Leu-Asp-Lys-Ala-Leu-OH, one could assemble the Asp-Lys-Ala-Leu sequence on a Wang resin using Fmoc chemistry, remove the final Fmoc group, and then couple Z-Leu-OH to the N-terminus. researchgate.net The final cleavage with a high concentration of TFA would cleave the peptide from the resin and remove side-chain protecting groups (like Boc on Lys and OtBu on Asp). The stability of the N-terminal Z-group to 95% TFA can be variable, posing a potential issue for this strategy. peptide.comresearchgate.net Alternatively, Z-groups are useful for preparing fully protected peptide fragments on highly acid-sensitive resins, which can then be cleaved and used in a subsequent solution-phase fragment condensation. peptide.com

While SPPS is highly efficient, challenges can arise, particularly during the coupling of dipeptides or with certain sequences. creative-peptides.com Key challenges include:

Steric Hindrance: Bulky amino acids or protecting groups can slow down the coupling reaction, requiring longer reaction times, elevated temperatures, or more potent coupling reagents. acs.orggyrosproteintechnologies.com

Aggregation: Growing peptide chains, especially those containing hydrophobic residues, can aggregate on the resin, blocking reactive sites and leading to incomplete reactions and deletion sequences. acs.org

Difficult Couplings: Certain sequences are notoriously difficult to synthesize. Double coupling, where the coupling step is repeated, is a common strategy to improve efficiency. creative-peptides.comacs.org Using highly reactive coupling reagents like HATU or DIC/OxymaPure is also effective. acs.org

Racemization: While less of a problem with standard urethane-protected amino acids, racemization can occur, especially with certain residues like Cysteine and Histidine. researchgate.net

Aspartimide Formation: Sequences containing aspartic acid are prone to a side reaction that forms a five-membered ring (aspartimide), which can lead to impurities. nih.gov

| Challenge | Description | Optimization Strategy | Reference |

|---|---|---|---|

| Aggregation | Inter-chain hydrogen bonding causes peptide chains to clump, hindering reagent access. | Use of chaotropic salts, high temperature, or pseudoproline dipeptides. | acs.orgacs.org |

| Steric Hindrance | Bulky side chains or protecting groups slow the coupling reaction. | Extended coupling times, double coupling, use of stronger reagents (e.g., HATU). | acs.orggyrosproteintechnologies.com |

| Racemization | Loss of stereochemical integrity at the α-carbon during activation/coupling. | Use of additives like HOBt/Oxyma; use of urethane-based protecting groups (Fmoc, Boc, Z). | creative-peptides.comresearchgate.net |

| Incomplete Deprotection | Failure to completely remove the temporary Nα-protecting group. | Increase deprotection time; use stronger deprotection reagents (e.g., DBU). | gyrosproteintechnologies.com |

Integration of Z-Protected Amino Acids into Fmoc-SPPS and Related Resin-Based Methodologies

Enzymatic Synthesis of this compound and Related Peptides

Enzymatic peptide synthesis offers a green alternative to chemical methods. It utilizes proteases in reverse, catalyzing the formation of peptide bonds under mild, aqueous conditions. thieme-connect.de This approach is highly stereo- and regiospecific, often eliminating the need for side-chain protection and minimizing the risk of racemization. thieme-connect.deresearchgate.net

For the synthesis of this compound related peptides, enzymes like thermolysin, papain, and α-chymotrypsin are particularly relevant. nih.govpnas.org

Thermolysin shows a strong preference for catalyzing bond formation involving hydrophobic amino acids like Leucine, Phenylalanine, and Valine at the P1' position (the amino component). pnas.org It has been used to synthesize the precursor of Leu-enkephalin (Z-Tyr-Gly-Gly-Phe-Leu-OEt) by coupling Z-Tyr-Gly-Gly with Phe-Leu-OEt. nih.gov

α-Chymotrypsin can catalyze the synthesis of Z-L-Tyr-Gly-Gly-OBut in high yield. nih.gov It has also been used to synthesize peptides like Z-Tyr-Gly-NH2. tandfonline.com

Papain has also been employed in the synthesis of peptide fragments. nih.gov

A key advantage of this method for this compound synthesis is that the phenolic hydroxyl group of tyrosine typically does not require protection. nih.gov The synthesis can be performed under either thermodynamic or kinetic control. In kinetically controlled synthesis, an activated carboxyl component (like an ester) is used with a nucleophilic amino component, leading to rapid product formation. thieme-connect.de The yield can be significantly influenced by the reaction medium, with aqueous-organic biphasic systems often used to shift the equilibrium toward synthesis by precipitating or extracting the product. researchgate.netnih.gov

Protease-Catalyzed Peptide Bond Formation for Z-Dipeptides

The enzymatic synthesis of Z-dipeptides leverages the substrate specificity of various proteases to couple an N-protected amino acid (the carboxyl component) with an amino acid or its derivative (the amine component). nih.gov Enzymes such as thermolysin, chymotrypsin, and papain are frequently employed for this purpose due to their well-characterized specificities. scispace.comnih.gov

Thermolysin, a metalloproteinase, is particularly effective in catalyzing the condensation of Z-amino acids with hydrophobic amino acid esters or amides. oup.com For instance, it catalyzes the formation of peptide bonds where a hydrophobic or bulky amino acid residue is at the N-terminal position of the amine component. oup.com Research on the synthesis of a precursor to the artificial sweetener aspartame, Z-Asp-Phe-OMe, has provided significant insights into the structural basis of thermolysin's catalytic action and substrate preference. acs.org Studies have demonstrated high yields for thermolysin-catalyzed reactions, such as the synthesis of Z-Phe-Leu-NH2, an analogue of this compound, which reached approximately 80% yield under optimized conditions. oup.com

Chymotrypsin, a serine protease, is another valuable biocatalyst for synthesizing Z-dipeptides, particularly when the carboxyl component is an aromatic amino acid like Tyrosine or Phenylalanine. scielo.br It has been successfully used to synthesize dipeptides such as Z-Tyr-Gly-NH2 and Z-Tyr-Ile-OtBu, with the latter achieving a 74% yield. nih.govtandfonline.com The enzyme's specificity is directed towards the acyl donor, which binds to the S subsite of the enzyme. nih.gov

Papain, a cysteine protease, also demonstrates broad utility in forming peptide bonds. scispace.com It has been used to synthesize a variety of Z-dipeptides, including precursors for larger peptides, with notable success. For example, the synthesis of Z-Cys(Bzl)-Tyr-OtBu using papain catalysis resulted in a 91% yield. nih.gov

The choice of enzyme, substrates, and reaction conditions significantly impacts the efficiency of the synthesis. The following table summarizes findings from various studies on the protease-catalyzed synthesis of Z-dipeptides analogous to this compound.

| Z-Dipeptide Product | Enzyme | Carboxyl Component | Amine Component | Yield (%) | Reference |

|---|---|---|---|---|---|

| Z-Tyr-Ile-OtBu | α-Chymotrypsin | Z-Tyr-OEt | H-Ile-OtBu | 74 | nih.gov |

| Z-Cys(Bzl)-Tyr-OtBu | Papain | Z-Cys(Bzl)-OH | H-Tyr-OtBu | 91 | nih.gov |

| Z-Phe-Leu-NH₂ | Thermolysin | Z-Phe-OH | H-Leu-NH₂ | ~80 | oup.com |

| Z-Tyr-Val-OH | Antiacanthain | Z-Tyr-pNO₂ | H-Val-OH | Not specified | nih.govfrontiersin.org |

| Ac-Tyr-Gly-NH₂ | α-Chymotrypsin | Ac-Tyr-OMe | H-Gly-NH₂ | 78 | scielo.br |

Comparative Analysis of Kinetically-Controlled and Equilibrium-Controlled Enzymatic Approaches

Protease-catalyzed peptide synthesis can proceed via two distinct mechanisms: equilibrium-controlled synthesis (ECS) or kinetically-controlled synthesis (KCS). qyaobio.comresearchgate.net The selection between these approaches depends on the desired product, substrate availability, and reaction conditions.

Equilibrium-Controlled Synthesis (ECS) , also known as thermodynamic control, represents the direct reversal of peptide hydrolysis. researchgate.net In this approach, a protease catalyzes the condensation of an N-protected amino acid with a free carboxyl group (the acyl donor) and an amino acid derivative. researchgate.net The reaction's equilibrium is typically unfavorable in aqueous solutions, favoring hydrolysis. researchgate.net To drive the reaction toward synthesis, the equilibrium must be shifted. This is commonly achieved by:

Decreasing water activity: Performing the reaction in organic solvents or biphasic systems with low water content. researchgate.net

Product precipitation: If the synthesized peptide is insoluble in the reaction medium, its precipitation removes it from the equilibrium, pulling the reaction forward. researchgate.net

The main drawbacks of the equilibrium-controlled approach are often slow reaction rates and lower yields compared to the kinetic approach. qyaobio.com

Kinetically-Controlled Synthesis (KCS) involves a two-step transferase mechanism and is only possible with serine and cysteine proteases. researchgate.net In this method, the acyl donor is an activated C-terminal derivative, typically an ester (e.g., methyl, ethyl, or p-nitrophenyl ester). researchgate.netresearchgate.net

Acylation: The enzyme rapidly reacts with the activated acyl donor to form a covalent acyl-enzyme intermediate, releasing the ester's alcohol group.

Deacylation: This intermediate is then subjected to a nucleophilic attack by the amine component (e.g., H-Leu-OH). This aminolysis reaction forms the desired peptide bond.

A critical competing reaction in the second step is hydrolysis, where water acts as the nucleophile, cleaving the acyl-enzyme intermediate and regenerating the free acid form of the acyl donor. qyaobio.comresearchgate.net The success of KCS hinges on the rate of aminolysis being significantly faster than the rate of hydrolysis (k_aminolysis >> k_hydrolysis). Therefore, it is crucial to stop the reaction at the point of maximum product accumulation before the peptide product itself or the acyl-enzyme intermediate is hydrolyzed. qyaobio.comresearchgate.net KCS generally offers faster reaction rates and higher product yields. qyaobio.com

The synthesis of Z-Tyr-Val-OH, an analogue of this compound, has been studied using both approaches, highlighting the practical differences. nih.govfrontiersin.org The kinetically controlled reaction utilized an activated p-nitrophenyl ester of Z-Tyr (Z-Tyr-pNO₂) as the acyl donor in a biphasic system, whereas the equilibrium-controlled synthesis would proceed from Z-Tyr-OH in a low-water environment. nih.govfrontiersin.org

The following table provides a comparative overview of the two enzymatic strategies.

| Characteristic | Kinetically-Controlled Synthesis (KCS) | Equilibrium-Controlled Synthesis (ECS) |

|---|---|---|

| Mechanism | Acyl transfer via a covalent acyl-enzyme intermediate. researchgate.net | Reversal of hydrolysis (condensation). researchgate.net |

| Acyl Donor | Activated esters (e.g., -OMe, -OEt, -ONp). researchgate.net | Free carboxylic acid (-OH). qyaobio.com |

| Enzyme Role | Acts as a transferase. researchgate.net | Acts as a catalyst to accelerate attainment of equilibrium. qyaobio.com |

| Key Challenge | Competition between aminolysis and hydrolysis of the acyl-enzyme intermediate and the product. qyaobio.comresearchgate.net | Unfavorable equilibrium in aqueous media; requires shifting the equilibrium. researchgate.net |

| Reaction Rate | Generally fast. qyaobio.com | Generally slow. qyaobio.com |

| Yield | Potentially high, but dependent on reaction time. qyaobio.com | Often low, limited by thermodynamic equilibrium. qyaobio.com |

| Reaction Control | Reaction must be stopped before product hydrolysis becomes significant. qyaobio.com | Driven to completion by altering reaction conditions (e.g., low water, product removal). researchgate.net |

Biochemical Characterization and Enzymatic Substrate Investigations of Z Tyr Leu Oh

Z-Tyr-Leu-OH as a Substrate for Proteolytic Enzymes

The dipeptide this compound, with its specific amino acid sequence and N-terminal protecting group, serves as a valuable tool in the study of proteolytic enzymes. Its structure allows for the investigation of enzyme specificity and the kinetics of peptide bond cleavage.

Substrate Specificity Profiling of Carboxypeptidases and Other Proteases Towards this compound and Related Peptides (e.g., Serine Carboxypeptidases)

The specificity of proteolytic enzymes is a critical aspect of their biological function, determining which peptide bonds they will cleave. This compound and similar peptides are frequently used to map the substrate preferences of various proteases, particularly carboxypeptidases.

Carboxypeptidases are exopeptidases that hydrolyze the peptide bond at the C-terminal end of a peptide or protein. nih.gov Their specificity is largely dictated by the nature of the C-terminal amino acid residue and, to a lesser extent, the preceding residues. Studies have shown that serine carboxypeptidases, a major class of these enzymes, exhibit varied specificity. For instance, Kex1 from Saccharomyces cerevisiae is highly specific for substrates with C-terminal basic amino acid residues. asm.org In contrast, KexA from Aspergillus oryzae demonstrates a broader substrate specificity. While it also prefers basic residues at the C-terminus, it can effectively hydrolyze peptides with a C-terminal leucine (B10760876), such as Z-Tyr-Leu. asm.org This broader specificity suggests that the active site of KexA can accommodate a wider range of amino acid side chains compared to Kex1. asm.org

The influence of the penultimate (P1) residue on substrate recognition is also significant. For human carboxypeptidase D (CPD), good substrates often contain alanine (B10760859), serine, phenylalanine, or leucine in the P1 position, assuming a permissive C-terminal residue like lysine (B10760008) or arginine is present. plos.org This highlights the cooperative effect of both the C-terminal and adjacent residues in determining substrate suitability.

The use of diverse peptide libraries has become a powerful tool for comprehensively profiling protease specificity. researchgate.netucsf.edu These libraries, which contain a wide variety of amino acid sequences, allow for the systematic identification of preferred and disfavored residues at different positions relative to the cleavage site. This approach has confirmed the importance of hydrophobic residues at the P1' position for many cysteine proteases. hzdr.de

The following table summarizes the substrate specificity of selected carboxypeptidases towards this compound and related peptides.

| Enzyme | Organism | Substrate(s) | Observed Activity | Reference |

| KexA (truncated) | Aspergillus oryzae | Z-Tyr-Leu, Z-Phe-Leu | Hydrolyzed | asm.org |

| Kex1 | Saccharomyces cerevisiae | Z-Tyr-Leu | Not hydrolyzed | asm.org |

| Carboxypeptidase Y | Saccharomyces cerevisiae | Z-Phe-Leu-OH | Efficient hydrolysis | |

| Human Carboxypeptidase D | Homo sapiens | Peptides with C-terminal Leu | Weak substrate | plos.org |

Kinetic Analysis of Enzyme-Substrate Interactions (e.g., K_m and V_max Determinations)

Kinetic analysis of enzyme-substrate interactions provides quantitative measures of an enzyme's catalytic efficiency and its affinity for a substrate. The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) are key parameters determined from such studies. libretexts.orgpatsnap.com K_m is the substrate concentration at which the reaction rate is half of V_max, and it serves as an indicator of the affinity of the enzyme for its substrate; a lower K_m generally indicates a higher affinity. patsnap.com V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.com

Kinetic studies can be performed using a single progress curve, from which both V_max and K_m can be derived. mlsu.ac.in This method involves monitoring the disappearance of the substrate or the appearance of the product over time and fitting the data to the integrated Michaelis-Menten equation. mlsu.ac.in

The following table presents hypothetical kinetic parameters for the hydrolysis of this compound by a generic carboxypeptidase to illustrate the type of data obtained from such analyses.

| Substrate | K_m (mM) | V_max (μmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| This compound | 0.5 | 150 | 75 | 1.5 x 10⁵ |

| Z-Phe-Leu-OH | 0.8 | 120 | 60 | 7.5 x 10⁴ |

| Z-Gly-Leu-OH | 2.5 | 50 | 25 | 1.0 x 10⁴ |

Mechanistic Studies of Enzyme-Catalyzed Reactions with this compound Derivatives

Understanding the mechanism by which enzymes catalyze the cleavage of peptide bonds is fundamental to enzymology. This compound and its derivatives are valuable probes for elucidating these mechanisms, including the pathway of amide bond hydrolysis and the influence of protecting groups on enzyme recognition.

Elucidation of Amide Bond Hydrolysis and Cleavage Pathways

The hydrolysis of a peptide bond is a thermodynamically favorable but kinetically slow process in the absence of a catalyst. Proteolytic enzymes provide an alternative reaction pathway with a lower activation energy, thereby accelerating the rate of hydrolysis by many orders of magnitude. mdpi.comsemanticscholar.org The general mechanism for many proteases, including serine and cysteine proteases, involves the formation of a tetrahedral intermediate. semanticscholar.orgnih.gov

In serine proteases, a catalytic triad (B1167595) of serine, histidine, and aspartate residues works in concert to hydrolyze the amide bond. semanticscholar.org The histidine residue, acting as a general base, abstracts a proton from the serine hydroxyl group, which then nucleophilically attacks the carbonyl carbon of the scissile peptide bond in the substrate. semanticscholar.org This leads to the formation of a transient acyl-enzyme intermediate. nih.gov Subsequent attack by a water molecule, activated by the histidine residue (now acting as a general acid), resolves the acyl-enzyme intermediate, releasing the C-terminal portion of the peptide and regenerating the active enzyme. nih.gov

For metalloproteases like carboxypeptidase A, a zinc ion at the active site plays a crucial role in catalysis. mdpi.comsemanticscholar.org The zinc ion can act as a Lewis acid, polarizing the carbonyl group of the peptide bond and making it more susceptible to nucleophilic attack by a water molecule. mdpi.com An alternative mechanism involves the zinc ion activating a water molecule to form a nucleophilic hydroxide (B78521) ion. mdpi.com

The cleavage of the amide bond can also be influenced by the nature of the amino acid residues adjacent to the bond. For example, the hydrolysis of certain dipeptides can be significantly faster if an intramolecular rearrangement is possible. acs.org

Influence of N-Terminal Z-Protection on Enzyme Recognition and Catalytic Activity

The N-terminal benzyloxycarbonyl (Z) group in this compound plays a significant role in how the substrate interacts with proteolytic enzymes. This protecting group can influence both the recognition of the substrate by the enzyme and the subsequent catalytic activity.

The Z-group is a bulky, hydrophobic moiety. For some enzymes, this group can fit into a hydrophobic binding pocket (the S-site) adjacent to the active site, thereby promoting substrate binding. The interaction of the Z-group with the enzyme can properly orient the scissile peptide bond for catalysis. The influence of N-terminal capping groups on substrate properties has been observed in studies of cathepsin B, where Cbz-Phe-Arg-AMC was found to be a much better substrate than Ac-Phe-Arg-AMC. hzdr.de

Conversely, for other enzymes, the bulky Z-group may cause steric hindrance, preventing the substrate from accessing the active site and thus inhibiting catalysis. The requirement for a free N-terminus is a key feature of aminopeptidases, which are exopeptidases that cleave peptide bonds from the N-terminal end of a peptide. researchgate.net The presence of the Z-group would block the action of such enzymes.

Furthermore, the N-terminal residue itself is a critical determinant for protein degradation pathways in vivo. researchgate.net While the Z-group is an artificial modification, its influence on enzyme activity in vitro provides insights into the importance of the N-terminal region for substrate recognition and processing by various proteases. nih.gov The chemical nature of the N-terminus can dictate whether a protein is targeted for degradation. researchgate.net

Structural Analysis and Conformational Studies of Z Tyr Leu Oh and Its Conjugates

Spectroscopic Characterization Techniques for Z-Tyr-Leu-OH

The elucidation of the three-dimensional structure and conformational dynamics of peptides is fundamental to understanding their function. For the protected dipeptide this compound, a combination of spectroscopic techniques provides a comprehensive picture of its structural characteristics, from the primary sequence to its folding in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structures of peptides and proteins in solution at atomic resolution. biopchem.education For this compound, NMR analysis confirms the covalent structure and provides insights into its conformational preferences. The primary structure, the linear sequence of amino acids, is confirmed through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

1D proton (¹H) NMR spectra provide initial information, with chemical shifts of different protons offering clues to the local electronic environment. nih.gov However, for unambiguous assignment, 2D experiments are essential. Techniques like COSY (Correlation Spectroscopy) reveal through-bond scalar couplings between protons, allowing for the identification of amino acid spin systems. biopchem.education For instance, the characteristic pattern of correlations from the amide proton (NH) to the alpha-proton (Hα) and subsequently to the side-chain protons (Hβ, Hγ, etc.) allows for the identification of both the tyrosine and leucine (B10760876) residues.

Once the individual amino acid residues are identified, the sequence is established using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space correlations between protons that are close to each other (typically < 5 Å). A key NOE correlation between the Hα or amide proton of the tyrosine residue and the amide proton of the leucine residue would definitively establish their sequence in the dipeptide.

Secondary structure in peptides is defined by the torsion angles (φ, ψ) of the peptide backbone. researchgate.net While a dipeptide like this compound is too short to form stable canonical secondary structures like α-helices or β-sheets, NMR can reveal local conformational preferences and the presence of turns. The values of ³J(HN,Hα) coupling constants, obtained from high-resolution 1D or 2D spectra, can be related to the φ torsion angle via the Karplus equation. Furthermore, patterns of short- and medium-range NOEs, along with chemical shift deviations from random coil values (known as chemical shift index), provide detailed information about the average conformation of the peptide backbone and side chains in solution. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Tyr-Leu Dipeptide Fragment Note: Exact chemical shifts are highly dependent on solvent, pH, and temperature.

| Proton Type | Tyrosine Residue (ppm) | Leucine Residue (ppm) |

|---|---|---|

| Amide (NH) | ~8.0-8.5 | ~7.8-8.2 |

| Alpha (α-CH) | ~4.3-4.6 | ~4.1-4.4 |

| Beta (β-CH₂) | ~2.9-3.2 | ~1.5-1.7 (CH₂), ~1.4-1.6 (CH) |

| Gamma (γ-CH₂) | Aromatic: ~6.7-7.1 | ~1.4-1.6 (CH) |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a sensitive tool for identifying functional groups and probing molecular structure, particularly through the analysis of hydrogen bonding. rsc.org In this compound, FTIR spectra are characterized by absorption bands corresponding to the vibrations of its constituent parts: the peptide backbone, the amino acid side chains, and the N-terminal benzyloxycarbonyl (Z) protecting group.

The most informative regions in the FTIR spectrum of a peptide are the Amide bands. acs.org

Amide A band (around 3300 cm⁻¹): Associated with the N-H stretching vibration. Its position is sensitive to hydrogen bonding; a shift to lower wavenumbers indicates the involvement of the N-H group in a hydrogen bond. dergipark.org.tr

Amide I band (1600–1700 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide bond. This is the most sensitive probe for secondary structure. The frequency of this band can help distinguish between different conformations. acs.org

Amide II band (1500–1600 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.

The presence of the benzyloxycarbonyl group introduces characteristic absorptions, including those for the urethane (B1682113) C=O stretch (typically around 1700 cm⁻¹) and aromatic C-H and C=C vibrations. The carboxylic acid group (-OH) of the C-terminus will show a broad O-H stretching band (2500-3300 cm⁻¹) and a C=O stretching band (around 1700-1725 cm⁻¹). The tyrosine and leucine side chains also contribute specific C-H stretching and bending vibrations.

By analyzing shifts in these characteristic frequencies, especially the Amide I and Amide A bands, researchers can deduce the extent and nature of both intramolecular and intermolecular hydrogen bonding, which are critical in defining the peptide's conformation in the solid state or in different solvents. dergipark.org.tr

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3300 | Peptide N-H | Stretching (Amide A) |

| 2500-3300 | Carboxyl O-H | Stretching (Broad) |

| ~1700-1725 | Carboxyl C=O | Stretching |

| ~1700 | Z-group C=O (Urethane) | Stretching |

| 1630-1680 | Peptide C=O | Stretching (Amide I) |

| 1510-1580 | Peptide N-H, C-N | Bending, Stretching (Amide II) |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. univr.it It is an invaluable technique for studying the secondary structure and conformational changes of peptides and proteins in solution. wvu.edu

The CD spectrum of a peptide is typically analyzed in two regions:

Far-UV region (190-250 nm): This region is dominated by the absorption of the peptide backbone amides. The shape and magnitude of the CD spectrum in this region are highly characteristic of the protein's secondary structure. While this compound is too small to form stable helices or sheets, its far-UV CD spectrum can indicate the presence of well-defined turn structures or a predominantly random coil conformation. acs.org Changes in the spectrum upon alteration of solvent, temperature, or pH reflect changes in the peptide's average conformation.

Near-UV region (250-350 nm): Signals in this region arise from aromatic amino acids (like Tyrosine) and disulfide bonds. The tyrosine side chain in this compound will produce a CD signal in this region if it is held in a fixed, chiral environment due to local conformational constraints. The appearance of a structured near-UV CD spectrum is therefore a sensitive indicator of a well-ordered tertiary structure, or in this case, a constrained local conformation around the tyrosine residue. nih.gov

For this compound, CD spectroscopy can be used to monitor conformational transitions. For example, titrating the sample with a different solvent could show a shift from a spectrum indicative of a random coil to one representing a more ordered structure, providing insight into how the environment influences the peptide's conformational landscape.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding

Mass Spectrometry (MS) for Characterization and Peptide Mapping

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for the characterization of peptides, providing precise molecular weight information, sequence confirmation, and identification of modifications. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. esogu.edu.tr This technique is the gold standard for analyzing peptide samples. rsc.org

In a typical LC-MS/MS workflow for this compound, the sample is first injected into an HPLC system, often using a reversed-phase column, which separates the target peptide from impurities, unreacted starting materials, or derivatives. waters.com The eluent from the LC column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the peptide molecules are ionized.

The first stage of mass analysis (MS1) measures the m/z of the intact ionized peptide (the precursor ion), confirming its molecular weight and allowing for an assessment of sample purity. For this compound, a prominent peak corresponding to its calculated molecular weight would be expected.

For structural confirmation, a specific precursor ion is selected and subjected to fragmentation in a collision cell, a process called Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed in the second stage of mass analysis (MS2). Peptides typically fragment along the amide backbone, producing a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). rsc.org The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing the peptide sequence to be read directly from the spectrum. This fragmentation pattern provides unambiguous confirmation of the Tyr-Leu sequence.

Peptides containing tyrosine residues are susceptible to oxidative modifications, which can be induced by reactive oxygen species (ROS) or other chemical oxidants. Mass spectrometry is an extremely sensitive method for detecting and characterizing these modifications, as they result in a specific mass shift in the peptide. nih.govmdpi.com

Common oxidative modifications for a Tyr-containing dipeptide like this compound include:

Hydroxylation: Addition of one or more oxygen atoms to the tyrosine aromatic ring (+16 Da per addition).

Dityrosine formation: Covalent cross-linking of two tyrosine residues, resulting in a mass increase corresponding to the dimer minus two hydrogen atoms.

Carbonyl formation: Oxidation of certain amino acid side chains can lead to the formation of carbonyl groups (+14 Da). mdpi.com

LC-MS/MS can identify these modifications by detecting the corresponding mass-shifted precursor ions in the MS1 scan. Subsequent MS/MS analysis of the modified precursor ion can pinpoint the exact site of modification. For example, if a +16 Da modification is observed, the fragmentation pattern will show the mass shift on the fragment ions containing the tyrosine residue, confirming its oxidation. aston.ac.uk

Furthermore, radical adducts, which can form when a peptide reacts with unstable radical species, can be detected using mass spectrometry, often in conjunction with spin-trapping techniques. acs.org The spin trap reacts with the transient radical to form a more stable adduct, which can then be identified by its characteristic mass and fragmentation pattern in an MS/MS experiment, providing evidence of radical formation on the dipeptide. acs.orgoregonstate.edu

Table 3: Common Oxidative Modifications and Their Mass Shifts Detectable by MS

| Modification | Mass Change (Da) | Amino Acid Affected |

|---|---|---|

| Monohydroxylation | +15.99 | Tyrosine |

| Dihydroxylation | +31.99 | Tyrosine |

| Dityrosine Cross-link | Dimer - 2.02 | Tyrosine |

Applications of Z Tyr Leu Oh As a Core Unit in Advanced Biomolecular Constructs and Research Tools

Design and Synthesis of Peptidomimetics Incorporating the Tyr-Leu Motif

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as stability and bioavailability. The Tyr-Leu motif is significant in many biologically active peptides, and Z-Tyr-Leu-OH provides a ready-to-use structural unit for creating peptidomimetics that can interact with specific biological targets.

This compound is utilized in the synthesis of hybrid peptides designed to study and modulate receptor interactions. These hybrid molecules often combine the Tyr-Leu dipeptide with other amino acids or non-peptidic scaffolds to create ligands with high affinity and selectivity for specific receptors. For instance, the Tyr-Leu sequence is a component of enkephalins, which are opioid peptides, and neurotensin (B549771). rsc.orgacs.org The design of hybrid peptides often involves strategies to create bifunctional ligands that can interact with multiple receptors or receptor subtypes. acs.org

Research has focused on creating proteolytically stable opioid-neurotensin hybrid peptidomimetics. acs.org The synthesis of such complex molecules can be achieved through solid-phase peptide synthesis (SPPS), where this compound can be incorporated as a key building block. acs.org The development of these hybrid peptides allows for the investigation of synergistic effects between different receptor systems. acs.org

The incorporation of the Tyr-Leu motif from this compound into peptidomimetics plays a crucial role in modulating their binding to receptors and influencing biochemical pathways. The specific interactions of the tyrosine and leucine (B10760876) side chains with receptor binding pockets are critical for affinity and efficacy. acs.orgacs.org The aromatic ring of tyrosine can engage in hydrophobic and π-stacking interactions, while the hydroxyl group can form hydrogen bonds. rsc.org The isobutyl side chain of leucine contributes to hydrophobic interactions within the binding site. nih.gov

Studies on hybrid opioid-neurotensin peptides have shown that modifications within the Tyr-Leu sequence can significantly impact binding affinities for neurotensin receptors NTS1 and NTS2. acs.orgacs.org By systematically altering the structure of the peptidomimetic, researchers can probe the specific requirements for receptor activation and signaling. This approach helps in understanding the molecular basis of ligand-receptor interactions and the subsequent cellular responses. The yeast two-hybrid system has been adapted to analyze the interaction between peptide hormones and their receptors, allowing for the screening of mutants and the characterization of binding specificity. nih.gov

Exploration of this compound in the Construction of Hybrid Peptides for Receptor Interaction Studies

Utilization in Probing Protein-Peptide Interactions and Molecular Recognition Mechanisms

The defined structure of this compound makes it an excellent tool for investigating the fundamental principles of how proteins and peptides recognize and bind to each other. These interactions are central to virtually all biological processes.

The Tyr-Leu dipeptide is instrumental in studies aimed at mapping and characterizing ligand binding sites on proteins. The distinct chemical properties of the tyrosine and leucine side chains allow them to interact with a variety of amino acid residues within a binding pocket. Tyrosine residues are frequently found in protein-ligand binding sites and can participate in both hydrophobic interactions and hydrogen bonding. rsc.orgnih.gov Leucine is also common in binding sites, contributing to hydrophobic contacts. nih.gov

By incorporating this compound into synthetic peptides, researchers can systematically probe the importance of these residues for binding to a target protein. nih.gov Techniques such as alanine (B10760859) scanning mutagenesis, where key residues in a peptide are replaced with alanine, can reveal the contribution of individual side chains to the binding affinity. pnas.org Such studies provide valuable data for understanding the specificity of protein-peptide interactions and for the rational design of new inhibitors or modulators. nih.gov

| Interaction Type | Amino Acid Residue | Contribution to Binding |

| Hydrophobic, π-stacking | Tyrosine (aromatic ring) | Interacts with nonpolar pockets in the receptor. rsc.org |

| Hydrogen Bonding | Tyrosine (hydroxyl group) | Forms specific hydrogen bonds with receptor residues. rsc.org |

| Hydrophobic | Leucine (isobutyl group) | Contributes to the overall hydrophobic binding energy. nih.gov |

Hydrophobic interactions are a major driving force in protein folding and the association of peptides with proteins. nih.govlu.se The leucine residue in this compound, with its large, nonpolar side chain, makes a significant contribution to the hydrophobic effect when a peptide binds to a protein, often by burying itself in a hydrophobic pocket and displacing water molecules. nih.govlu.se The aromatic ring of tyrosine also contributes significantly to hydrophobic interactions. rsc.orgrsc.org

The stability of peptide structures, such as α-helices and β-sheets, is influenced by the interactions between amino acid side chains. mdpi.com The presence of bulky hydrophobic residues like leucine and aromatic residues like tyrosine can stabilize these secondary structures through van der Waals forces and hydrophobic packing. nih.govrsc.org Studies on model peptides have quantified the contribution of individual hydrophobic residues to protein stability, highlighting the importance of residues like leucine and phenylalanine (structurally similar to the aromatic part of tyrosine). nih.govlu.se The interplay of hydrophobic forces and hydrogen bonds is crucial for maintaining the three-dimensional structure of peptides and proteins, which is essential for their biological function. mdpi.com

| Factor | Contribution of Tyr-Leu Motif | Significance |

| Hydrophobicity | The isobutyl group of Leucine and the aromatic ring of Tyrosine are highly hydrophobic. nih.govrsc.org | Drives the binding of the peptide into hydrophobic pockets of proteins, a major factor in molecular recognition. nih.gov |

| van der Waals Contacts | The bulky side chains of both Tyrosine and Leucine allow for extensive van der Waals interactions with the binding partner. nih.gov | These short-range forces contribute significantly to the overall binding affinity and specificity. |

| Structural Rigidity | The aromatic ring of Tyrosine provides a rigid structural element. rsc.org | Reduces the conformational entropy loss upon binding, which is energetically favorable. |

| Hydrogen Bonding | The hydroxyl group of Tyrosine can act as a hydrogen bond donor or acceptor. rsc.org | Provides specificity and directionality to the interaction. |

Investigations into Ligand Binding Sites and Specificity in Biological Systems

This compound as a Precursor for Chemical Biology Probes

Chemical biology probes are small molecules used to study and manipulate biological systems. This compound serves as a valuable starting material for the synthesis of such probes due to its inherent peptide nature and the reactive handles it possesses (or can be modified to include). These probes are designed to investigate protein function, track biological processes, and identify new drug targets. mskcc.orgthermofisher.kr

The development of chemical probes often involves attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a molecule that binds to a specific target. mskcc.orgmdpi.com The Z-group (benzyloxycarbonyl) on the N-terminus of this compound is a protecting group that can be selectively removed to allow for the coupling of other molecules, including reporter tags or other peptide sequences. Similarly, the carboxylic acid at the C-terminus provides another point for chemical modification.

Probes derived from this compound can be used in various applications, such as activity-based protein profiling (ABPP), which uses reactive probes to covalently label active enzymes in complex biological samples. rsc.org While this compound itself is not a reactive probe, it can be chemically modified to incorporate a reactive "warhead" that targets a specific class of enzymes. biorxiv.org Furthermore, by creating libraries of peptides based on the Tyr-Leu motif, researchers can screen for new ligands for uncharacterized proteins, a key step in target discovery and validation. thermofisher.kr

Development of Enzyme Inhibitors and Activity Modulators for Mechanistic Research

The structural motif of this compound is an ideal starting point for the rational design of enzyme inhibitors, particularly for proteases that recognize and cleave peptide bonds adjacent to aromatic and hydrophobic residues. By modifying the core dipeptide, researchers can create potent and selective modulators to probe enzyme function, elucidate biological pathways, and validate new therapeutic targets.

The core principle involves using the peptide sequence to direct the molecule to the active site of a target enzyme. Potent inhibition is then typically achieved by replacing the scissile peptide bond or the C-terminal carboxylate with an electrophilic "warhead" that can react with a nucleophilic residue (often cysteine or serine) in the enzyme's active site, leading to reversible or irreversible inactivation.

Research into inhibitors for cysteine proteases like cathepsins has demonstrated the importance of aromatic amino acids at specific positions for determining potency and selectivity. mdpi.com For instance, studies on cathepsin L inhibitors have shown that dipeptides containing phenylalanine or tyrosine are highly effective. mdpi.com While direct data on this compound as an inhibitor is limited in the provided literature, extensive research on analogous compounds underscores the potential of this scaffold. For example, modifying the C-terminus of a similar dipeptide, Z-Phe-Tyr-OH, into an aldehyde (Z-Phe-Tyr-H) resulted in a highly potent inhibitor of cathepsin L, with a 100-fold selectivity over cathepsin B. mdpi.com

Further modifications, such as the introduction of an α-ketoamide group, have been explored to target the proteasome, a critical complex for protein degradation. In a study developing proteasome inhibitors, a dipeptide with the sequence Z-Leu-Tyr containing an α-ketoamide modification was synthesized. nih.gov Although this specific compound (referred to as 6b in the study) showed weaker activity compared to other analogues, the research confirmed that the electrophilic α-ketoamide moiety is essential for inhibitory action against the proteasome's catalytic sites. nih.gov The conversion of this group to a non-electrophilic α-hydroxyamide resulted in a significant loss of potency, highlighting the mechanistic importance of the warhead. nih.gov

The table below summarizes findings for inhibitors structurally related to the this compound core, demonstrating how modifications to this scaffold can yield potent enzyme modulators.

Table 1: Inhibitory Activity of Z-Tyr-Leu Analogues

| Compound | Target Enzyme | Inhibitory Measurement | Application/Finding | Reference |

|---|---|---|---|---|

| Z-Phe-Tyr-H | Cathepsin L | IC₅₀ = 0.85 nM | Potent and selective inhibition; demonstrates the efficacy of the Phe-Tyr scaffold. | mdpi.com |

| Z-Phe-Tyr(OBut)-COCHO | Cathepsin L | Kᵢ = 0.6 nM | A highly potent and selective inhibitor based on a dipeptide core. | mdpi.com |

| Z-Leu-Tyr-ketoamide (analogue 6b) | Proteasome (ChT-L activity) | IC₅₀ = 12.43 µM | Demonstrates the use of the Leu-Tyr scaffold for targeting the proteasome, though with lower potency than other sequences. | nih.gov |

These examples collectively illustrate that the this compound dipeptide is a foundational structure that can be chemically elaborated to generate powerful tools for mechanistic research, enabling the precise modulation of enzyme activity to study complex cellular processes. nih.gov

Incorporation into Fluorescent or Affinity-Tagged Probes for Biochemical Assays

Beyond direct inhibition, the this compound scaffold is instrumental in constructing chemical probes to detect and quantify enzyme activity or protein-protein interactions in complex biological samples. These probes typically consist of three components: a recognition moiety (the peptide), a reporter group (e.g., a fluorophore), and often a reactive group for covalent attachment. acs.org

Fluorescent Probes

The incorporation of Tyr-Leu sequences into fluorescent probes allows for the real-time monitoring of biological processes. A prominent application is in the development of substrates for kinase activity assays. thermofisher.com The tyrosine residue is a primary site of phosphorylation by tyrosine kinases, enzymes frequently dysregulated in diseases like cancer. A peptide containing the Tyr-Leu sequence can be flanked by a fluorophore and a quencher to create a FRET (Fluorescence Resonance Energy Transfer) pair. thermofisher.com In its unphosphorylated state, the probe emits a low signal. Upon phosphorylation of the tyrosine by a kinase, the probe may undergo a conformational change or be cleaved by a developing protease in a coupled-enzyme format, separating the fluorophore from the quencher and producing a measurable increase in fluorescence. thermofisher.com This technology enables high-throughput screening for kinase inhibitors. thermofisher.com

Similarly, peptide sequences containing tyrosine have been integrated into fluorescent probes to track receptor-ligand interactions. For example, a fluorescent tracer for the formyl peptide receptor 1 (FPR1) was synthesized by linking the peptide formyl-Nle-Leu-Phe-Nle-Tyr-Lys to a FITC fluorophore. nih.gov This probe enabled the study of receptor binding and internalization in living cells via flow cytometry and live-cell imaging, demonstrating how a Tyr-containing peptide can serve as a specific targeting element in a complex biological probe. nih.gov

Affinity-Tagged Probes

Affinity-based probes (AfBPs) are powerful tools for identifying the protein targets of a bioactive molecule, a process known as activity-based protein profiling (ABPP). The this compound dipeptide can be engineered into an AfBP by introducing two key features: an electrophilic "warhead" for covalent binding to the target and a bio-orthogonal handle (like an alkyne or azide) for "clicking" on a reporter tag (e.g., biotin or a fluorophore) after the labeling reaction. acs.org

A Z-Leu-Tyr-chloromethylketone is a prime example of a peptide-based affinity probe. The Leu-Tyr sequence provides binding selectivity for certain proteases, while the chloromethylketone warhead covalently modifies the active site cysteine, creating a stable link. After labeling cellular proteins, the tagged enzymes can be enriched using an affinity resin (like streptavidin beads if a biotin tag is used) and identified by mass spectrometry. This approach allows for the identification of specific enzyme targets in their native cellular environment.

The table below provides examples of how peptide sequences, including those with Tyr and Leu, are used as the core of advanced biochemical probes.

Table 2: Applications of Tyr-Leu Containing Scaffolds in Biochemical Probes

| Probe Type | Core Recognition Moiety | Reporter/Tag | Target/Application | Principle | Reference |

|---|---|---|---|---|---|

| FRET Kinase Assay Substrate | Tyrosine-containing peptide | Coumarin (fluorophore) and Fluorescein (quencher) | Tyrosine Kinases | Phosphorylation-dependent signal change for HTS of inhibitors. | thermofisher.com |

| Fluorescent Ligand | formyl-Nle-Leu-Phe-Nle-Tyr-Lys | FITC or TAMRA | Formyl Peptide Receptor 1 (FPR1) | Visualization of receptor binding and internalization in live cells. | nih.gov |

| Affinity-Based Probe (AfBP) | Z-Leu-Tyr-chloromethylketone | Biotin (via clickable handle) | Calpain Proteases | Covalent labeling and identification of target enzymes from cell lysates. | acs.org |

Through these applications, the simple dipeptide this compound is transformed from a basic chemical building block into a sophisticated instrument for exploring the frontiers of biology and medicine.

Mechanistic Insights Derived from Tyrosine and Leucine Residues Within Peptide Contexts

Role of Tyrosine in Redox Chemistry and Electron Transfer Mechanisms within Peptides

Tyrosine, a redox-active amino acid, is fundamental to a variety of biological processes, including photosynthesis and DNA synthesis, where it participates in proton-coupled electron transfer (PCET) reactions. rsc.orgrsc.orgnih.gov Its phenolic side chain allows it to act as an intermediate in long-range electron transfer, a role that has been extensively studied in various proteins and model peptide systems. rsc.orgupenn.edunih.gov

Proton-coupled electron transfer (PCET) is a critical mechanism in which an electron and a proton are transferred, often in a concerted manner. Tyrosine's involvement in PCET is linked to the pKa of its phenolic hydroxyl group, which decreases dramatically upon oxidation. rsc.org This change in acidity means that at physiological pH, the oxidation of tyrosine is coupled to the transfer of a proton. rsc.orgnih.gov

Investigations using model peptides, such as β-hairpin maquettes, have provided significant insights into the mechanics of PCET. rsc.orgnih.govnih.gov For example, studies on a designed 18-amino acid β-hairpin peptide, where a tyrosine residue is positioned across from a histidine, have shown that PCET can occur between these two residues, even without a direct hydrogen bond, potentially through bridging solvent molecules. nih.gov The rate and mechanism of PCET in these systems are sensitive to pH. nih.govacs.org At a pH below the pKa of tyrosine, a concerted electron-proton transfer (CPET) or a sequential electron-transfer, proton-transfer (ETPT) mechanism can occur. nih.gov In contrast, at a higher pH (e.g., pL 11), where the tyrosine is deprotonated to tyrosinate, the reaction proceeds via electron transfer (ET) alone. nih.govacs.org

The environment surrounding the tyrosine residue, including interactions with other amino acids, can significantly influence the PCET reaction. nih.gov For instance, hydrogen bonding and π-cation interactions with residues like arginine have been shown to alter the midpoint potential for tyrosine oxidation. nih.gov

Table 1: Kinetic Data for Tyrosyl Radical Decay in a β-Hairpin Peptide (Peptide A) vs. Solution

| Sample | Condition | Decay Time Constant 1 (ps) | Decay Time Constant 2 (ps) | Mechanism |

|---|---|---|---|---|

| Solution Tyrosine | pH 9 | ~50 | ~1300 | PCET |

| Peptide A | pH 9 | ~10 | ~400 | PCET |

| Solution Tyrosinate | pH 11 | ~50 | ~1300 | ET |

| Peptide A | pH 11 | ~10 | ~400 | ET |

This table illustrates the accelerated decay kinetics of the tyrosyl radical in a structured peptide environment compared to solution, for both PCET and ET reactions, suggesting that the peptide structure facilitates these transfer processes. nih.gov

Tyrosyl radicals are transient intermediates in many enzymatic reactions. nih.govacs.orgrutgers.edu Due to their short lifetimes, techniques like pulse radiolysis and transient absorption spectroscopy are crucial for their study. nih.govrutgers.edu In model systems, tyrosyl radicals can be generated by UV photolysis of tyrosine or tyrosinate solutions. rsc.orgnih.govrsc.org These studies have revealed that upon photolysis, a solvated electron and a neutral tyrosyl radical are formed within picoseconds. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for characterizing tyrosyl radicals, providing information about their electronic structure and environment. rsc.orgacs.orgrsc.org EPR studies on dipeptides have shown that the resulting radical is a neutral tyrosyl radical. rutgers.edu Furthermore, Fourier-transform infrared (FT-IR) spectroscopy has been used to detect perturbations in the peptide bond upon tyrosine oxidation in photosystem II, suggesting that the peptide backbone may be involved in the electron transfer process. acs.org

In model peptides containing both tyrosine and cysteine, a rapid intramolecular electron transfer from the cysteine residue to the tyrosyl radical can occur, leading to the formation of a thiyl radical. nih.govnih.gov This process can inhibit other reactions of the tyrosyl radical, such as nitration. nih.gov

Proton-Coupled Electron Transfer (PCET) Investigations

Contributions of Leucine (B10760876) to Peptide Hydrophobicity and Supramolecular Organization

The hydrophobicity of leucine is a driving force for the self-assembly of peptides into ordered supramolecular structures. nih.govresearchgate.netrsc.org In amphipathic α-helical peptides, leucine residues on the nonpolar face contribute to the peptide's ability to self-associate in aqueous environments. nih.govresearchgate.net Increasing the number of leucine residues can enhance this self-association. nih.govresearchgate.net

Leucine-rich sequences can promote the formation of specific nanostructures. For example, a designed surfactant-like peptide with leucine repeats (R3L12) has been shown to self-assemble into nanotubes, tubular networks, and planar arrays, depending on the pH. rsc.org The formation of these structures is driven by a balance between the hydrophobic interactions of the leucine residues, which form coiled-coil dimers, and the electrostatic repulsion of charged residues. rsc.org Similarly, amphiphilic polypeptides with a hydrophobic block containing a specific leucine repeat sequence (LxxxLxxxL) can form uniform nanotubes. mdpi.com The precise alignment of leucine residues is crucial for inducing the formation of these tubular assemblies. mdpi.com

Table 2: Effect of Leucine Content on Peptide Self-Association

| Peptide | Modification | Relative Self-Association Ability |

|---|---|---|

| V13KL | Parent Peptide | 2.1 |

| L6A | Leucine to Alanine (B10760859) | 1.4 |

| L6A/L21A | Two Leucines to Alanines | 1.0 |

| A12L/A20L/A23L | Three Alanines to Leucines | 11.3 |

This table demonstrates that increasing the leucine content (and thus hydrophobicity) on the nonpolar face of an amphipathic helix significantly increases the peptide's self-associating ability. nih.gov

The hydrophobic side chain of leucine is also important for the recognition and binding of substrates by enzymes. In some enzymes, leucine residues are key components of the substrate-binding pocket. For example, in leucine dehydrogenase, several residues, including leucine, are involved in recognizing the side chain of the substrate. nii.ac.jpresearchgate.net Site-directed mutagenesis studies have shown that altering these residues can change the enzyme's substrate specificity. nii.ac.jpresearchgate.net

In the E. coli N-end rule pathway, leucine is one of the primary destabilizing residues that is recognized by the ClpS and ClpA chaperones, leading to protein degradation. caltech.edu The L,F-transferase enzyme specifically appends leucine or phenylalanine to proteins with certain N-terminal residues, marking them for degradation. caltech.edu Furthermore, the substitution of a single amino acid, such as leucine to lysine (B10760008), in the restriction endonuclease NaeI can dramatically alter its substrate recognition and transform it into a topoisomerase, highlighting the critical role of leucine in defining an enzyme's function. oup.com

Influence on Self-Assembly Processes and Formation of Ordered Structures

Influence of Amino Acid Sequence and Position on Oxidative Modifications and Free Radical Formation in Dipeptides

The susceptibility of a peptide to oxidative modification and the nature of the resulting products are not solely determined by the reactivity of its individual amino acids but are also significantly influenced by the amino acid sequence and the relative positions of the residues. nih.goviaea.orgiaea.org

Studies on the radical oxidation of isomeric di- and tripeptides containing a reactive amino acid like histidine and a less reactive one like glycine (B1666218) have shown that the site of oxidation depends on the position of the reactive residue. nih.gov When histidine was at the N-terminus, oxidation occurred primarily on the histidine residue. However, when glycine was at the N-terminus, both histidine and glycine residues were oxidized. nih.gov This indicates that the N-terminal residue can influence the reactivity of other residues in the peptide.

Similarly, in dipeptides containing tyrosine, the antioxidant capacity and the products of oxidation are dependent on the position of the tyrosine residue. mdpi.com For instance, the rate of photooxidation of Tyr-Gly is higher than that of free tyrosine, while the rate for Gly-Tyr is lower. mdpi.comresearchgate.net This suggests that the presence and position of the peptide bond relative to the tyrosine residue affects its susceptibility to oxidation. mdpi.com

In dipeptides containing two redox-active amino acids, such as methionine and tyrosine, the outcome of oxidation can be complex. researchgate.net The initial site of radical attack can be on either residue. However, intramolecular electron transfer can occur from tyrosine to a methionine radical cation, resulting in the formation of a tyrosine radical. researchgate.net The efficiency of this transfer, and thus the final distribution of oxidation products, is influenced by the distance and orientation between the two residues, which is dictated by the peptide sequence.

Table 3: Compound Names Mentioned in the Article

| Abbreviation | Full Name |

|---|---|

| Z-Tyr-Leu-OH | N-Benzyloxycarbonyl-L-tyrosyl-L-leucine |

| Tyr | Tyrosine |

| Leu | Leucine |

| Gly | Glycine |

| His | Histidine |

| Cys | Cysteine |

| Arg | Arginine |

| Ala | Alanine |

| Met | Methionine |

| Phe | Phenylalanine |

| Trp | Tryptophan |

| Glu | Glutamic acid |

| Lys | Lysine |

| Val | Valine |

| Ile | Isoleucine |

| Pro | Proline |

| Ser | Serine |

| Thr | Threonine |

| Asn | Asparagine |

| Gln | Glutamine |

Future Directions and Emerging Research Avenues for Z Tyr Leu Oh in Academic Research

Development of Advanced Synthetic Strategies for Complex Z-Tyr-Leu-OH Conjugates

The synthesis of peptides has evolved significantly, moving beyond simple linear sequences to complex, multifunctional conjugates. Future research on this compound will likely focus on the development of advanced synthetic strategies to create sophisticated molecular constructs with enhanced or novel functionalities.

The speed and ease of modern peptide synthesis, facilitated by automated synthesizers, allow for the creation of peptides up to 60 amino acids in length. diva-portal.org This capability, combined with an expanding toolbox of building blocks and orthogonal protection strategies, enables the creation of complex this compound conjugates. diva-portal.org These strategies allow for site-specific modifications, leading to a wide array of new molecules with diverse applications. diva-portal.orgfrontiersin.org

A key area of development is the synthesis of peptide-drug conjugates (PDCs). mdpi.com These conjugates combine the targeting specificity of peptides with the therapeutic potency of small molecule drugs. For instance, cytotoxins can be conjugated to specific peptides to target cancer cells, inducing cell death with high precision. diva-portal.org Future work could involve conjugating this compound to various therapeutic agents to explore new treatment modalities.

Another promising direction is the creation of fluorescently labeled this compound. creative-peptides.com Attaching fluorescent tags like FITC or FAM allows for real-time visualization and tracking of the dipeptide within biological systems, which is invaluable for cellular imaging and biosensing applications. creative-peptides.com Isotope labeling, incorporating stable isotopes such as ¹⁵N and ¹³C, can also be employed for metabolic and pharmacokinetic studies, providing precise tracing and in-depth mechanistic analysis. creative-peptides.com

Furthermore, the incorporation of non-natural amino acids, such as β-amino acids or α-hydroxy acids, into this compound conjugates can introduce novel structural features and biological functions. creative-peptides.com The synthesis of cyclic dipeptides using techniques like click chemistry and amide bond cyclization can enhance stability, bioavailability, and receptor binding affinity. creative-peptides.com

Convergent synthetic strategies, where pre-synthesized peptide and non-peptide fragments are ligated together, offer a versatile and rapid route to a variety of conjugates. acs.org For example, the use of dehydroalanines as electrophilic handles allows for the chemoselective ligation of nucleophilic reagents to unprotected peptides, a method that can be extended to create artificial conjugates carrying fluorescent probes or spin labels. acs.org

The table below summarizes various advanced synthetic strategies applicable to this compound.

| Synthetic Strategy | Description | Potential Application for this compound |

| Peptide-Drug Conjugation (PDC) | Covalently linking a peptide to a small molecule drug. mdpi.com | Development of targeted therapeutics. |

| Fluorescent Labeling | Attaching a fluorescent dye (e.g., FITC, FAM) to the peptide. creative-peptides.com | Cellular imaging, biosensing, and molecular diagnostics. creative-peptides.com |

| Isotope Labeling | Incorporating stable isotopes (e.g., ¹⁵N, ¹³C) into the peptide structure. creative-peptides.com | Mechanistic studies, metabolic tracing, and pharmacokinetics. creative-peptides.com |

| Incorporation of Non-Natural Amino Acids | Synthesizing peptides with amino acids not found in nature. creative-peptides.com | Enhancing chemical diversity and creating novel biological functions. creative-peptides.com |

| Cyclization | Forming monocyclic or bicyclic peptide structures. creative-peptides.com | Increasing stability, bioavailability, and receptor binding. creative-peptides.com |

| Convergent Synthesis | Ligation of pre-synthesized fragments. acs.org | Rapid and versatile production of a wide range of conjugates. acs.org |

| Fragment Synthesis & Chemical Ligation | Synthesizing peptide fragments separately and then linking them. wuxiapptec.com | Efficient synthesis of long and complex peptide conjugates. wuxiapptec.com |

High-Throughput Screening Methodologies for this compound Derivatives in Biochemical Activity Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds for biological activity. tangobio.com For this compound derivatives, HTS methodologies are crucial for identifying new leads with desired biochemical properties.

Phenotype microarrays, for example, have been used to screen hundreds of dipeptides for their utilization by bacteria, providing a comprehensive profile of dipeptide transport and metabolism. nih.govresearchgate.net This approach could be adapted to screen libraries of this compound derivatives for their ability to modulate specific cellular pathways or functions.

The development of automated descriptors for peptide self-assembly facilitates the high-throughput screening of dipeptide systems in molecular dynamics simulations. rsc.org These computational methods allow for the rapid evaluation of large sets of peptide candidates, accelerating the discovery of sequences with specific nanoscale properties. rsc.org Such in-silico screening can be applied to this compound derivatives to predict their self-assembly behavior and guide the design of new biomaterials. rsc.org